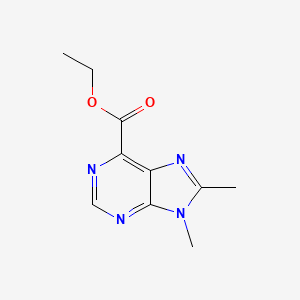
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an azepane group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The azepane group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-(Azepan-1-yl)-5-amino-1,2,4-thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound’s ability to form stable heterocyclic structures makes it useful in the design of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The azepane group can enhance the compound’s binding affinity to biological targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
- 3-(Azepan-1-yl)-2,2-dimethylpropylamine
- N-[3-(azepan-1-yl)propanoyl]glycine
- 1-(Azepan-1-yl)dodecan-1-one
Uniqueness
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole is unique due to the presence of both the azepane group and the thiadiazole ring. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds. The chlorine atom further enhances its reactivity and potential for derivatization, making it a versatile compound for various applications.
属性
分子式 |
C8H12ClN3S |
|---|---|
分子量 |
217.72 g/mol |
IUPAC 名称 |
3-(azepan-1-yl)-5-chloro-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H12ClN3S/c9-7-10-8(11-13-7)12-5-3-1-2-4-6-12/h1-6H2 |
InChI 键 |
YCYKRAZAHOTDKF-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=NSC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indolo[2,3-a]quinolizine](/img/structure/B11887597.png)

![4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11887616.png)

![2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11887634.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11887642.png)







